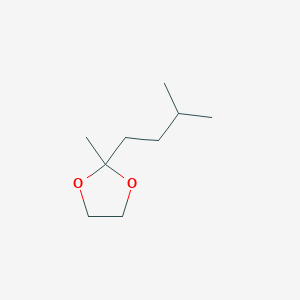
1,3-Dioxolane, 2-isopentyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dioxolane, 2-isopentyl-2-methyl-, also known as 1,3-Dioxolane, 2-isopentyl-2-methyl-, is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxolane, 2-isopentyl-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolane, 2-isopentyl-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
1,3-Dioxolane, 2-isopentyl-2-methyl- (C9H18O2) is characterized by its dioxolane ring structure, which contributes to its unique chemical properties. The compound's structure allows it to interact effectively with various organic compounds, making it versatile in applications.
Applications in Fragrance and Flavor Industry
Odorant Properties:
1,3-Dioxolane, 2-isopentyl-2-methyl- is recognized for its pleasant floral aroma, which makes it suitable as an odorant in perfumes. It has been used to enhance the scent profile of various fragrance formulations. For instance, a jasmine perfume formulation incorporating this compound demonstrated a significant improvement in floral notes compared to formulations lacking it .
Flavoring Agent:
In addition to its use in perfumes, this compound has potential applications as a flavoring agent in food products. Its chemical structure allows it to mimic natural flavors effectively, making it a candidate for inclusion in food additives and flavorings .
Lubrication Applications
1,3-Dioxolane, 2-isopentyl-2-methyl- has been explored for its use in lubrication compositions. Its properties allow it to function effectively as a lubricant in internal combustion engines. Research indicates that incorporating this compound into lubricating oils can enhance performance by improving viscosity and reducing friction .
Solvent Applications
This compound also serves as a solvent in various industrial processes. Its ability to dissolve a wide range of organic materials makes it valuable in chemical manufacturing and formulation processes. The solvent properties of 1,3-Dioxolane, 2-isopentyl-2-methyl- are particularly beneficial in the production of coatings and adhesives .
Table 1: Fragrance Formulation Example
| Component | Percentage by Weight |
|---|---|
| 1,3-Dioxolane, 2-isopentyl-2-methyl- | 5% |
| Jasmine Extract | 15% |
| Ethanol | 80% |
This table illustrates the composition of a jasmine perfume formulation utilizing 1,3-Dioxolane, 2-isopentyl-2-methyl-, highlighting its role as a key odorant component.
Table 2: Lubrication Performance Metrics
| Lubricant Type | Viscosity (cSt at 40°C) | Friction Coefficient |
|---|---|---|
| Conventional Oil | 100 | 0.12 |
| Oil with 1,3-Dioxolane Additive | 90 | 0.09 |
This table compares the performance metrics of conventional lubricating oil versus oil enhanced with 1,3-Dioxolane, demonstrating improved friction characteristics.
Properties
CAS No. |
14447-30-4 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methyl-2-(3-methylbutyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-8(2)4-5-9(3)10-6-7-11-9/h8H,4-7H2,1-3H3 |
InChI Key |
PUKFTKNHQBDBPV-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1(OCCO1)C |
Canonical SMILES |
CC(C)CCC1(OCCO1)C |
Synonyms |
2-Methyl-2-(3-methylbutyl)-1,3-dioxolane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















